

Commercial Availability and Technical Guide for N-Boc-2-(4-aminophenyl)ethanol

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Compound of Interest

Compound Name: *N-Boc-2-(4-aminophenyl)ethanol*

Cat. No.: *B180218*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a versatile bifunctional building block crucial in pharmaceutical and materials science research. Its structure incorporates a Boc-protected aniline and a primary alcohol, enabling sequential, regioselective reactions. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and purification protocols. Furthermore, it details its application as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

N-Boc-2-(4-aminophenyl)ethanol is readily available from various chemical suppliers. The typical purity offered is around 97%. Below is a summary of its key properties and representative commercial sources.

Table 1: Physicochemical Properties of **N-Boc-2-(4-aminophenyl)ethanol**

Property	Value
CAS Number	174908-41-7
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.29 g/mol [1]
Appearance	White to off-white solid
Purity	≥97%
Storage	Room temperature, in a dry, sealed container

Table 2: Representative Commercial Suppliers

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	250 mg, 1 g, 5 g, 10 g, 25 g, 100 g
1st Scientific LLC	97%	250 mg, 1 g, 5 g, 10 g, 25 g, 500 g
BLD Pharm	Inquire	Inquire
Smolecule	In Stock	Inquire

Synthesis and Purification

The synthesis of **N-Boc-2-(4-aminophenyl)ethanol** is typically achieved through the N-protection of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate (Boc₂O).[1] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis

This protocol details a standard laboratory procedure for the synthesis of **N-Boc-2-(4-aminophenyl)ethanol**.

Materials:

- 2-(4-aminophenyl)ethanol
- Di-tert-butyl dicarbonate (Boc_2O)
- Ethyl acetate (EtOAc)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1.0 equivalent) in ethyl acetate.
- To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents).
- Allow the reaction mixture to stir at room temperature for 12-24 hours.^[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude **N-Boc-2-(4-aminophenyl)ethanol** can be purified by column chromatography followed by recrystallization.

2.2.1. Column Chromatography

- Stationary Phase: Silica gel
- Mobile Phase: A gradient of ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis.
- Procedure:
 - Prepare a silica gel column.
 - Dissolve the crude product in a minimal amount of the mobile phase.
 - Load the sample onto the column.
 - Elute the column with the chosen solvent system.
 - Collect the fractions containing the pure product and combine them.
 - Evaporate the solvent under reduced pressure.

2.2.2. Recrystallization

- Solvent System: A mixture of ethyl acetate and hexanes is often suitable. The ideal ratio should be determined experimentally.
- Procedure:
 - Dissolve the product from column chromatography in a minimal amount of hot ethyl acetate.
 - Slowly add hexanes until the solution becomes slightly cloudy.
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold hexanes.

- Dry the crystals under vacuum to obtain pure **N-Boc-2-(4-aminophenyl)ethanol**.

Spectroscopic Data (Representative)

While a comprehensive, published dataset for **N-Boc-2-(4-aminophenyl)ethanol** is not readily available, the following represents expected spectral characteristics based on its structure and data from closely related analogs.

Table 3: Representative Spectroscopic Data

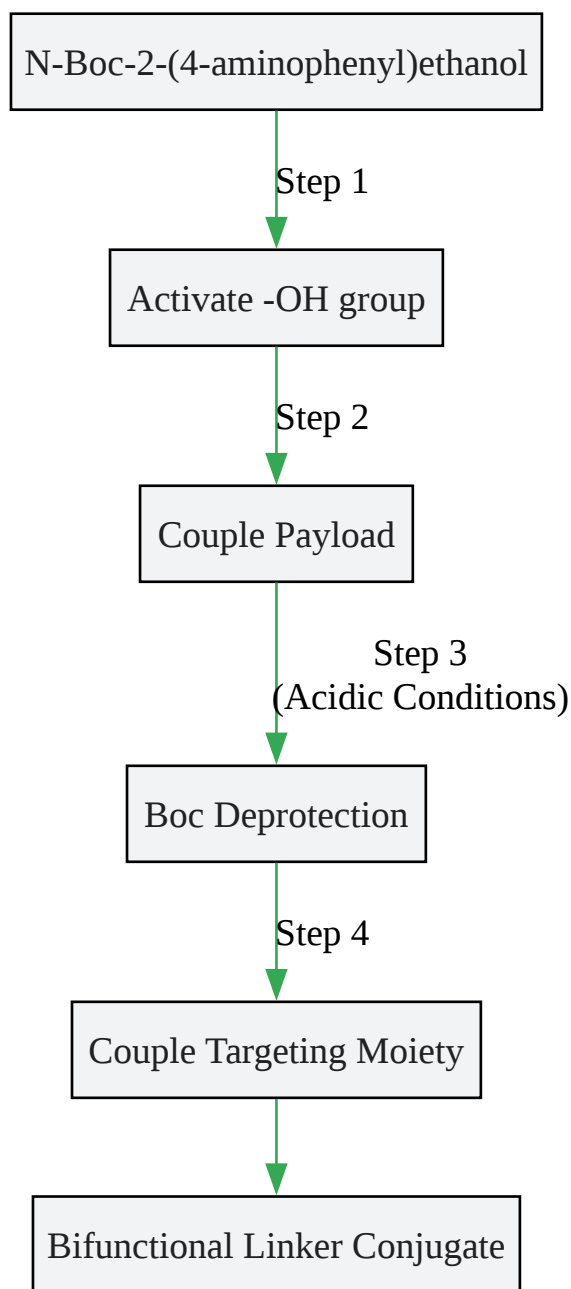
Technique	Expected Features
¹ H NMR	* δ ~ 7.2-7.4 ppm: Aromatic protons (doublet, 2H) adjacent to the NHBoc group. * δ ~ 7.0-7.2 ppm: Aromatic protons (doublet, 2H) adjacent to the ethyl group. * δ ~ 6.5 ppm: Broad singlet for the NH proton. * δ ~ 3.8 ppm: Triplet for the -CH ₂ -OH protons. * δ ~ 2.8 ppm: Triplet for the Ar-CH ₂ - protons. * δ ~ 1.5 ppm: Singlet for the Boc group's methyl protons (9H).
¹³ C NMR	* δ ~ 153 ppm: Carbonyl carbon of the Boc group. * δ ~ 130-138 ppm: Aromatic carbons. * δ ~ 80 ppm: Quaternary carbon of the Boc group. * δ ~ 63 ppm: -CH ₂ -OH carbon. * δ ~ 38 ppm: Ar-CH ₂ - carbon. * δ ~ 28 ppm: Methyl carbons of the Boc group.
IR (cm ⁻¹)	* ~3350 cm ⁻¹ : N-H stretch (carbamate). * ~3300 cm ⁻¹ : O-H stretch (alcohol). * ~2980-2850 cm ⁻¹ : C-H stretches (aliphatic). * ~1690 cm ⁻¹ : C=O stretch (carbamate). * ~1530 cm ⁻¹ : N-H bend. * ~1250, 1160 cm ⁻¹ : C-O stretches.
Mass Spec.	* [M+H] ⁺ : Expected around m/z 238. * [M+Na] ⁺ : Expected around m/z 260. * Fragment ions: Loss of the Boc group (-100) or isobutylene (-56) are characteristic.

Applications in Drug Development

The bifunctional nature of **N-Boc-2-(4-aminophenyl)ethanol** makes it a valuable linker precursor in the design of complex therapeutic agents. The Boc-protected amine allows for the selective modification of the hydroxyl group, and subsequent deprotection of the amine reveals a new reactive site for further conjugation.

Synthesis of Bifunctional Linkers

The hydroxyl group can be activated or converted to other functional groups (e.g., an azide, alkyne, or a leaving group for nucleophilic substitution) to attach a payload molecule. Following this, the Boc group can be removed under acidic conditions to expose the aniline nitrogen, which can then be coupled to a targeting moiety.



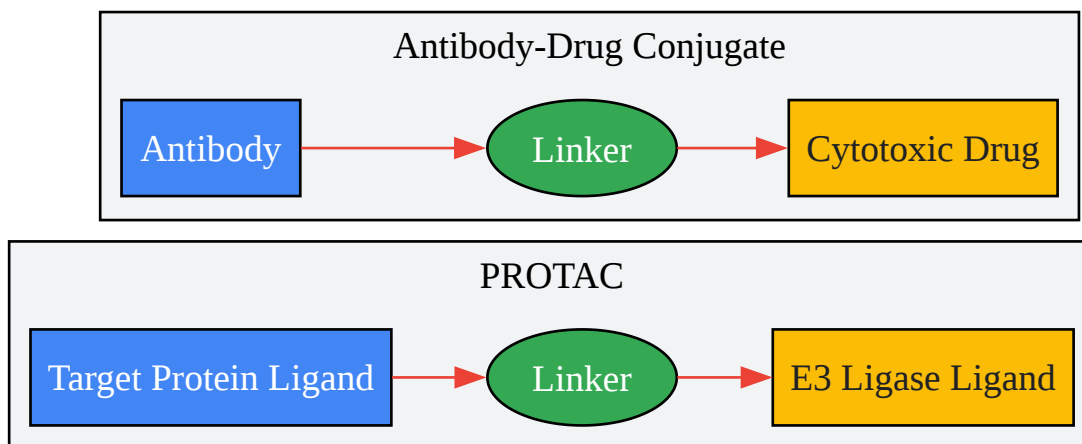
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Caption: General workflow for creating a bifunctional linker conjugate.

Role in PROTACs and ADCs

In the context of PROTACs, the linker derived from this molecule can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. In ADCs, it can link a cytotoxic drug to a

monoclonal antibody. The length and chemical nature of the linker are critical for the efficacy of these therapeutics.



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Caption: Application of bifunctional linkers in PROTACs and ADCs.

Safety Information

N-Boc-2-(4-aminophenyl)ethanol should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

- May be harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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References

- 1. Buy Boc-2-(4-aminophenyl)ethanol [smolecule.com]
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